In-Depth Technical Guide: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7)
In-Depth Technical Guide: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7)
Executive Summary
3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7) is a conformationally restricted thiohydantoin derivative that bridges the gap between synthetic heterocyclic chemistry and advanced neuropharmacology. Originally synthesized via base-catalyzed rearrangement, this compound has emerged as a critical structural template in drug discovery. It serves dual roles: as a potent inverse agonist for the constitutively active Cannabinoid Type 1 (CB1) receptor[1], and as a highly effective in vivo anticonvulsant agent[2]. This whitepaper dissects its molecular architecture, details its microwave-accelerated synthesis, and provides self-validating protocols for its pharmacological evaluation.
Molecular Architecture & Analytical Signatures
The compound features a rigid 2-thioxo-4-imidazolidinone core. The presence of a phenyl group at the N3 position and two phenyl groups at the C5 position creates a highly lipophilic, sterically bulky scaffold. This specific geometry mimics the 1-benzhydryl-3-phenylthiourea pharmacophore while restricting its rotational degrees of freedom, a critical factor for its high-affinity receptor binding[1].
Table 1: Physicochemical & Analytical Properties
| Parameter | Value |
| CAS Registry Number | 52460-98-7[3] |
| Chemical Name | 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one[2][4] |
| Molecular Formula | C₂₁H₁₆N₂OS[4] |
| Molecular Weight | 344.43 g/mol [4] |
| Melting Point | 190 - 194 °C[2] |
| Mass Spectrometry (EI) | m/z 344 [M]⁺[2] |
| ¹H NMR (300 MHz) | δ 7.3 (s, 15H, Ar-H), 9.4 (s, 1H, N-H)[2] |
| FT-IR (KBr) | 3302 cm⁻¹ (N-H stretch), 3055 cm⁻¹ (C-H aromatic)[2] |
Synthetic Causality: Microwave-Assisted Rearrangement
Traditional Biltz-type syntheses of thiohydantoins suffer from prolonged reflux times and thermal degradation of the sensitive thioxo moiety. To circumvent this, modern protocols employ a microwave-assisted, base-catalyzed benzilic acid-type (pinacol-pinacolone) rearrangement[2].
The Mechanistic Rationale: Potassium hydroxide (KOH) deprotonates phenylthiourea, initiating a nucleophilic attack on the 1,2-diketone system of benzil. Microwave irradiation (345 W) provides uniform, rapid dielectric heating that drives the critical 1,2-aryl migration. A phenyl group shifts from one carbon to the adjacent carbon, collapsing the intermediate into the stable 5,5-diphenyl-substituted imidazolidinone ring. This reduces reaction time from several hours to merely 25 minutes while suppressing side-product formation[2].
Fig 1. Microwave-assisted synthesis of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone.
Self-Validating Synthesis Protocol
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Reagent Preparation: Dissolve 0.01 mol phenylthiourea and 0.01 mol benzil in 40 mL of absolute ethanol. Add 30 mL of 30% aqueous KOH at room temperature[2].
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Microwave Catalysis: Transfer the stirred mixture to a 250 mL round-bottom flask. Reflux under microwave irradiation at 345 W for exactly 25 minutes[2].
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Acidification & Precipitation: Allow the mixture to cool to room temperature and dilute with 80 mL of distilled water. Filter to remove insoluble impurities. To the clear filtrate, add concentrated HCl dropwise under continuous stirring.
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Validation Checkpoint: The sudden precipitation of the crude product upon reaching pH < 3 visually confirms the successful protonation of the heterocyclic core[2].
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Purification: Collect the precipitate via vacuum filtration and recrystallize from hot ethanol.
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Quality Control Checkpoint: Purity must be orthogonally validated. The product is acceptable for biological assays only if it exhibits a sharp melting point of 190-194 °C and yields a single spot on TLC[2].
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Pharmacological Efficacy & Receptor Dynamics
Table 2: Pharmacological Profile Summary
| Target / Assay | Activity Profile | Effective Dose / Affinity | Mechanism of Action |
| CB1 Cannabinoid Receptor | Inverse Agonist | High Affinity | Stabilizes inactive receptor conformation, uncoupling G-proteins[1] |
| In Vivo Seizure Model (PTZ) | Anticonvulsant | 20 mg/kg (p.o.) | Counteracts GABAergic inhibition loss induced by PTZ[2] |
Conformationally Restricted CB1 Inverse Agonism
The CB1 receptor is a G-protein coupled receptor (GPCR) characterized by high constitutive (basal) activity. 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone acts as a selective inverse agonist[1]. Unlike neutral antagonists that merely block the binding site, this compound actively shifts the conformational equilibrium of the CB1 receptor toward its inactive state, thereby halting the spontaneous coupling of Gi/o proteins[1].
Fig 2. CB1 receptor inverse agonism pathway and [35S]-GTPγS functional readout.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following biological evaluation protocols are designed as closed-loop, self-validating systems.
In Vitro: [³⁵S]-GTPγS Binding Assay
Causality: Measuring the binding of the non-hydrolyzable radiolabeled analog [³⁵S]-GTPγS directly quantifies GPCR activation. An inverse agonist will suppress this signal below the baseline of the constitutively active receptor[1].
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Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB1 receptors.
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Incubation: In an assay buffer containing GDP (to lock the basal state), incubate the membranes with 0.1 nM [³⁵S]-GTPγS and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
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Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
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Validation Checkpoint: The assay must include a vehicle-only control (establishing basal activity) and a known full agonist (e.g., CP55,940). The test compound is validated as an inverse agonist only if it dose-dependently reduces [³⁵S]-GTPγS binding significantly below the vehicle control baseline[1].
In Vivo: PTZ-Induced Convulsion Model
Causality: Pentylenetetrazole (PTZ) induces seizures by acting as a non-competitive antagonist at the GABA_A receptor. Efficacy in this model proves the compound's ability to cross the blood-brain barrier and stabilize neuronal membranes against GABAergic inhibition loss[2].
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Dosing: Administer 3,5,5-triphenyl-2-thioxo-4-imidazolidinone (20 mg/kg, p.o.) to a cohort of mice (n=5 per group)[2].
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Challenge: After a 30-minute absorption window, administer a convulsant dose of PTZ subcutaneously.
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Observation: Monitor subjects for 30 minutes, recording the latency to onset of clonic and tonic seizures.
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Validation Checkpoint: The assay's internal logic requires two control groups. A negative control (vehicle + PTZ) must exhibit 100% seizure incidence to validate the convulsant dose. A positive control (Diazepam + PTZ) must show complete protection to validate the model's sensitivity. The test compound's efficacy is mathematically validated by comparing its seizure latency delay against these boundaries[2].
References
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Title: 1-Benzhydryl-3-phenylurea and 1-Benzhydryl-3-phenylthiourea Derivatives: New Templates among the CB1 Cannabinoid Receptor Inverse Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
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Title: SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: 2
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Title: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone AldrichCPR Source: Sigma-Aldrich URL:
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Title: 52460-98-7 | 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one Source: BLD Pharm URL: 4
